Methyl 5-bromo-2-chloronicotinate
Overview
Description
Methyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chloronicotinate can be synthesized through several methods. One common method involves the bromination and chlorination of nicotinic acid derivatives. For example, the compound can be prepared by reacting methyl nicotinate with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium acetate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, such as methyl 5-bromo-2-chloronicotinaldehyde.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Alcohols: Produced via reduction reactions.
Coupled Products: Resulting from coupling reactions.
Scientific Research Applications
Methyl 5-bromo-2-chloronicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and chlorine atoms enhances its binding affinity and specificity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloronicotinaldehyde
- Methyl 5-bromo-2-chloro-3-pyridinecarboxylate
- 5-Bromo-2-chloronicotinic acid methyl ester
Uniqueness
Methyl 5-bromo-2-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This uniqueness makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0) is a pyridine derivative recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.
- Molecular Formula : CHBrClNO
- Molecular Weight : 250.48 g/mol
- Appearance : White to pale reddish-yellow crystalline powder
- Melting Point : 50°C to 54°C
- Solubility : Soluble in methanol; limited solubility in water
Biological Activities
This compound exhibits various biological activities, which are summarized below:
1. Anti-inflammatory Properties
Research indicates that compounds with halogen substitutions, such as this compound, may possess anti-inflammatory effects. The halogenated structure can enhance interactions with biological targets, making it a candidate for drug development against inflammatory diseases.
2. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Its structure allows it to inhibit the growth of certain pathogens, suggesting potential applications in treating infections .
3. Enzyme Inhibition
Investigations have focused on the compound's ability to inhibit specific enzymes involved in disease processes. This activity is crucial for understanding its mechanism of action and therapeutic potential .
Synthesis Methods
Several methods have been reported for synthesizing this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a lead compound in the development of new antibiotics.
Case Study 2: Enzyme Interaction Studies
Research focused on the binding affinity of this compound to specific receptors involved in inflammatory responses. The findings suggested that the compound effectively modulates receptor activity, providing insight into its anti-inflammatory mechanisms .
Toxicity Profile
While this compound shows promise in various applications, it is essential to consider its toxicity profile. The compound may cause skin and eye irritation upon contact, necessitating careful handling during research and application .
Applications
This compound is utilized in several fields:
- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders.
- Agricultural Chemistry : Used in formulating agrochemicals like herbicides and fungicides.
- Material Science : Employed in developing durable materials and coatings.
- Biochemical Research : Investigated for enzyme inhibition and receptor binding studies .
Properties
IUPAC Name |
methyl 5-bromo-2-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMQDEDQGJAKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376904 | |
Record name | methyl 5-bromo-2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-79-0 | |
Record name | Methyl 5-bromo-2-chloronicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78686-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-chloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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